Product packaging for Cyclopren(Cat. No.:CAS No. 61064-89-9)

Cyclopren

Cat. No.: B1669516
CAS No.: 61064-89-9
M. Wt: 338.5 g/mol
InChI Key: RCWBLSLJRSQCPG-SFQUDFHCSA-N
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Description

Historical Context of Cyclopropane (B1198618) Chemistry in Organic Synthesis and Natural Products

The journey of cyclopropane chemistry began in 1881 with its first synthesis by August Freund. google.com Early methods, such as the intramolecular Wurtz reaction of 1,3-dibromopropane (B121459) using sodium, laid the groundwork for accessing this strained ring system. google.comyoutube.com Historically, cyclopropane itself saw use as an inhalation anesthetic, a practice that has since been discontinued (B1498344) due to its high flammability. google.comcapes.gov.br

The significance of the cyclopropane ring extends far beyond its parent structure, becoming a recurring and vital motif in a vast array of natural products. nih.govnih.gov This small, rigid ring is found in various classes of naturally occurring compounds, including terpenes, alkaloids, steroids, and fatty acids. nih.govnih.gov The presence of the cyclopropane unit is often crucial for the biological function of these molecules. csiropedia.csiro.au Synthetic chemists have been drawn to these natural products, leading to the development of numerous methods for constructing the cyclopropane ring, with [2+1] cycloaddition and direct 1,3-cyclization being prominent strategies. nih.gov The Simmons-Smith reaction, which typically employs diiodomethane (B129776) and a zinc-copper couple, is a classic and widely used method for cyclopropanation. mdpi.com

The allure of the cyclopropane motif in medicinal chemistry is also noteworthy. The conformational rigidity and unique electronic properties conferred by the three-membered ring can lead to enhanced biological activity and metabolic stability in drug candidates. nih.govgoogle.com Consequently, the incorporation of cyclopropane rings into pharmacologically active molecules remains a key strategy in drug discovery. google.com

Chemical Identity of Cyclopren as a Representative Cyclopropane-Containing Structure

This compound, also known by its synonym JH-149, serves as a prime example of a synthetic molecule featuring the cyclopropane framework. mdpi.com Its chemical identity is precisely defined by its systematic IUPAC name and molecular formula.

Table 1: Chemical Identity of this compound

Identifier Value
IUPAC Name propan-2-yl 2-[(E)-8-ethoxy-4,8-dimethylnon-3-enyl]-2-methylcyclopropane-1-carboxylate mdpi.com
CAS Number 61064-89-9 mdpi.com
Molecular Formula C21H38O3 mdpi.com
Molecular Weight 338.5 g/mol mdpi.com

| Synonyms | this compound, JH-149 mdpi.com |

The structure of this compound reveals a monosubstituted cyclopropane ring attached to a long-chain alkenyl ether. This specific arrangement of functional groups is key to its biological function.

Current Academic Research Landscape and Interdisciplinary Relevance of this compound

Academic research on this compound has primarily focused on its activity as a juvenile hormone mimic. nih.gov Juvenile hormones are a class of acyclic sesquiterpenoids that play a crucial role in regulating insect development, including metamorphosis and reproduction. youtube.comnih.gov Synthetic mimics, like this compound, can disrupt these processes, making them effective as insect growth regulators. youtube.com

Research has demonstrated the biological activity of this compound against various insect species. For instance, studies have investigated its effects on different species of Diptera (flies). nih.gov This line of inquiry places this compound at the intersection of organic chemistry, entomology, and agricultural science, highlighting its interdisciplinary relevance. The development of such compounds is a key aspect of integrated pest management (IPM) strategies, which aim for more targeted and environmentally benign methods of pest control.

The application of this compound as an insecticide underscores a broader trend in agrochemical research, where the focus is on developing compounds with specific modes of action that are less harmful to non-target organisms. csiropedia.csiro.au The study of how molecules like this compound interact with insect hormonal pathways contributes to a deeper understanding of insect physiology and provides a basis for the rational design of new pest control agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H38O3 B1669516 Cyclopren CAS No. 61064-89-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61064-89-9

Molecular Formula

C21H38O3

Molecular Weight

338.5 g/mol

IUPAC Name

propan-2-yl 2-[(E)-8-ethoxy-4,8-dimethylnon-3-enyl]-2-methylcyclopropane-1-carboxylate

InChI

InChI=1S/C21H38O3/c1-8-23-20(5,6)13-9-11-17(4)12-10-14-21(7)15-18(21)19(22)24-16(2)3/h12,16,18H,8-11,13-15H2,1-7H3/b17-12+

InChI Key

RCWBLSLJRSQCPG-SFQUDFHCSA-N

SMILES

CCOC(C)(C)CCCC(=CCCC1(CC1C(=O)OC(C)C)C)C

Isomeric SMILES

CCOC(C)(C)CCC/C(=C/CCC1(CC1C(=O)OC(C)C)C)/C

Canonical SMILES

CCOC(C)(C)CCCC(=CCCC1(CC1C(=O)OC(C)C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(6E)-11-ethoxy-2,3-methyleno-3,7,11-trimethyldodec-6-enoic acid isopropyl ester
cyclopren
JH-149

Origin of Product

United States

Synthetic Methodologies for Cyclopren and Advanced Cyclopropane Architectures

Evolution of Cyclopropane (B1198618) Synthesis Strategies

The construction of the sterically demanding and strained cyclopropane ring has been a long-standing challenge for organic chemists. Over the decades, the repertoire of synthetic methods has expanded dramatically, moving from harsh reaction conditions to more refined and efficient protocols.

Classical Approaches to Cyclopropane Ring Construction

Historically, the synthesis of cyclopropanes relied on a few key transformations. The Simmons-Smith reaction, one of the most well-known methods, typically involves the reaction of an alkene with a carbenoid, usually generated from diiodomethane (B129776) and a zinc-copper couple. researchgate.net While effective for many substrates, this method can have limitations with respect to substrate scope and functional group tolerance.

Another classical approach is the Corey-Chaykovsky reaction, which utilizes sulfur ylides to react with electron-deficient alkenes, such as α,β-unsaturated ketones, to form cyclopropanes. researchgate.net Intramolecular nucleophilic substitution reactions, often involving the formation of a three-membered ring from a 1,3-dihalide or a γ-substituted substrate, also represent a fundamental strategy for cyclopropane formation. These early methods, while foundational, often lack the stereocontrol necessary for the synthesis of complex, polysubstituted cyclopropanes like Cyclopren.

Emergence of Novel and Efficient Synthetic Routes

The demand for enantiomerically pure and highly substituted cyclopropanes has driven the development of more sophisticated and efficient synthetic strategies. These modern approaches offer greater control over stereochemistry and are compatible with a wider range of functional groups.

The [2+1]-cycloaddition reaction, involving the addition of a carbene or carbenoid to an alkene, is a powerful and widely employed method for cyclopropane synthesis. nih.gov This strategy is particularly valuable for creating stereodefined cyclopropanes. The stereochemical outcome of the reaction is often dependent on the stereochemistry of the starting alkene, with E-alkenes typically yielding trans-substituted cyclopropanes and Z-alkenes yielding cis-substituted cyclopropanes. acs.org

Recent advancements in this area have focused on the development of catalytic and stereoselective variants. For instance, the use of biocatalysts, such as engineered heme proteins, has enabled the highly enantio- and diastereoselective cyclopropanation of trisubstituted enol acetates, providing access to chiral 1,2,3-polysubstituted cyclopropanes. nih.gov These enzymatic systems can be tuned through directed evolution to achieve high levels of selectivity. nih.gov

Direct 1,3-cyclization strategies provide an alternative to the more common [2+1] cycloadditions. These methods involve the formation of a bond between the first and third atoms of a three-atom chain. A notable example is the electrochemical synthesis of cyclopropanes from unactivated alkenes and carbon pronucleophiles. researchgate.net This method utilizes a dicationic adduct generated from the electrolysis of thianthrene (B1682798) in the presence of an alkene. The subsequent reaction with a methylene (B1212753) pronucleophile leads to the formation of the cyclopropane ring with high diastereoselectivity. researchgate.netdocumentsdelivered.com This approach is scalable and tolerates a variety of functional groups on both the alkene and the pronucleophile. researchgate.net

Catalytic Approaches in Cyclopropane Synthesis

The advent of catalysis has revolutionized the synthesis of cyclopropanes, enabling the development of highly efficient, selective, and environmentally benign methods. Catalytic systems, particularly those based on transition metals, have become indispensable tools for the construction of complex cyclopropane architectures.

Transition Metal Catalysis in Cyclopropanation Reactions

Transition metal catalysts, especially those of rhodium and copper, are widely used to catalyze the transfer of carbene moieties from diazo compounds to alkenes. nih.govorganic-chemistry.org This method is highly versatile and allows for a high degree of control over the stereochemical outcome of the reaction through the use of chiral ligands.

Dirhodium tetracarboxylate complexes are particularly effective catalysts for asymmetric cyclopropanation. nih.gov The choice of the chiral ligand on the rhodium catalyst is crucial for achieving high diastereo- and enantioselectivity. nih.gov For example, in the synthesis of 1-aryl-2-heteroarylcyclopropane-1-carboxylates, different chiral dirhodium catalysts were found to be optimal for ortho-substituted versus meta- or para-substituted aryldiazoacetates. nih.gov

The development of novel ligands and catalytic systems continues to expand the scope and utility of transition metal-catalyzed cyclopropanation. For instance, copper complexes with BOX (bis(oxazoline)) ligands have been shown to be effective catalysts for the highly diastereo- and enantioselective cyclopropanation of 1,2-disubstituted alkenes. sci-hub.se These reactions can achieve high yields and excellent stereoselectivities, even with low catalyst loadings. sci-hub.se

The following table provides a summary of different catalytic systems used in the cyclopropanation of alkenes:

Catalyst SystemAlkene SubstrateDiazo Compound/Carbene SourceKey Features
Engineered P411 Biocatalyst(Z/E)-Trisubstituted enol acetatesDiazoacetonitrileHigh enantio- and diastereoselectivity
Rhodium(II) acetateAlkenesIodonium ylides from α-nitroestersIn situ generation of carbene
Rh₂(R-p-Ph-TPCP)₄Vinyl heterocyclesmeta- or para-substituted aryldiazoacetatesHigh diastereoselectivity and enantioselectivity
Rh₂(R-TPPTTL)₄Vinyl heterocyclesortho-substituted aryldiazoacetatesHigh enantioselectivity, requires additive
L7b/CuOTftrans-β-methyl styrene (B11656) derivativesDiazoacetatesHigh diastereoselectivity and enantioselectivity

Organocatalysis and Biocatalysis in Cyclopropane Formation

The development of metal-free catalytic systems has provided powerful alternatives to traditional metal-catalyzed cyclopropanations. Organocatalysis and biocatalysis have emerged as key strategies, offering mild reaction conditions and unique stereochemical control.

Organocatalysis: Organocatalytic cyclopropanation often relies on the activation of substrates through the formation of transient, reactive intermediates like iminium ions or enamines. fu-berlin.deprinceton.edu A prominent strategy is the Michael-initiated ring closure (MIRC), where a nucleophile adds to a Michael acceptor, followed by an intramolecular cyclization. rsc.org Chiral aminocatalysts, such as prolinol derivatives, are effective in catalyzing the asymmetric cascade reaction between α,β-unsaturated aldehydes and compounds like bromomalonates to produce highly enantio- and diastereomerically enriched cyclopropanes. acs.org This process can generate two new C-C bonds and two stereocenters in a single operation. acs.org Another approach involves directed electrostatic activation, where a catalyst framework uses non-covalent interactions to guide the attacking nucleophile to a specific face of the activated olefin, achieving high enantioselectivity. princeton.edu

Biocatalysis: Biocatalytic methods harness the power of enzymes to perform highly selective chemical transformations. For cyclopropanation, repurposed or engineered enzymes offer a sustainable and efficient route to chiral cyclopropanes. nih.gov Heme-containing proteins, such as myoglobin (B1173299) and cytochrome P450, have been engineered to catalyze carbene transfer from diazo reagents to olefins. nih.govresearchgate.net These biocatalysts can achieve exceptional levels of diastereo- and enantioselectivity, often surpassing what is possible with small-molecule catalysts. nih.gov For instance, an engineered sperm whale myoglobin variant facilitates the cyclopropanation of various vinylarenes with diazoketones, yielding functionalized cyclopropyl (B3062369) ketones with high stereocontrol. nih.gov In a different approach, cofactor-independent enzymes like 4-oxalocrotonate tautomerase have been engineered to catalyze the formal [2+1] cycloaddition of diethyl 2-chloromalonate to α,β-unsaturated aldehydes, producing cyclopropanes with excellent diastereo- and enantiopurity (d.r. up to 25:1; e.r. up to 99:1). nih.gov

Stereoselective Synthesis of this compound and Chiral Cyclopropane Derivatives

Controlling the three-dimensional arrangement of substituents on the cyclopropane ring is critical for its application in medicinal chemistry and materials science. nih.gov Stereoselective synthesis is therefore a central goal, divided into diastereoselective and enantioselective methodologies.

Diastereoselective Cyclopropanation Methodologies

Diastereoselective methods aim to control the relative stereochemistry of newly formed chiral centers. One of the most classic and powerful methods is the Simmons-Smith cyclopropanation, which typically involves an organozinc carbenoid that adds to an alkene. nih.gov When applied to allylic alcohols, the hydroxyl group can direct the carbenoid to the syn-face of the double bond, resulting in high diastereoselectivity. nih.govacs.org This directing effect has been exploited in the synthesis of complex, stereodefined bicyclopropanes from alkenyl cyclopropyl carbinol derivatives, where the reaction yields a single diastereomer. acs.org

Another major strategy is the Michael-initiated ring closure (MIRC), where the stereochemical outcome is determined during the initial nucleophilic attack and subsequent ring closure. rsc.org The use of chiral auxiliaries attached to the Michael acceptor can effectively control the facial selectivity of the attack. For example, α,β-unsaturated amides derived from a camphorpyrazolidinone chiral auxiliary have been shown to direct the addition of sulfur ylides to produce cyclopropanes with good diastereoselectivity. chemrxiv.org Furthermore, new methods using electrolysis to generate dicationic adducts from alkenes have enabled highly diastereoselective cyclopropanation with carbon pronucleophiles, offering complementary stereochemistry to metal-catalyzed routes. nih.gov

Enantioselective Approaches to Chiral Cyclopropanes

Enantioselective methods establish absolute stereochemistry, producing one enantiomer of a chiral cyclopropane in excess. This is most often achieved through asymmetric catalysis, where a small amount of a chiral catalyst generates a large amount of an enantioenriched product.

Transition metal catalysis is a cornerstone of enantioselective cyclopropanation. Chiral rhodium(II) and copper(I) complexes are widely used to decompose diazo compounds, generating chiral metal carbenes that then add to olefins. Chiral dirhodium(II) carboxylates, for example, catalyze highly enantioselective cyclopropanation reactions that can be part of cascade sequences, such as a one-pot cyclopropanation–rearrangement to form chiral spiroketals with excellent enantiomeric excess (>95% ee). acs.org

Organocatalysis also provides powerful enantioselective strategies. Chiral aminocatalysts, like diphenylprolinol silyl (B83357) ethers, catalyze cascade Michael-alkylation reactions to form cyclopropanes with high enantioselectivity. acs.org Chiral phosphoric acids have also been used to catalyze the formation of complex polycyclic cyclopropanes from isochromene acetals and vinylboronic acids, creating four new stereogenic centers with high enantio- and diastereoselectivity in a process that avoids carbene intermediates. rsc.org Biocatalysis, as discussed previously, is another frontier, with engineered enzymes providing access to cyclopropanes in nearly enantiopure form. nih.govnih.gov

Total Synthesis of Complex Natural Products Featuring Cyclopropane Moieties

The cyclopropane motif is a key structural feature in a wide array of complex natural products, including terpenoids, alkaloids, and fatty acids. bohrium.comrsc.org The total synthesis of these molecules showcases the ingenuity of modern synthetic chemistry and often relies on the strategic application of the methodologies described above. rsc.org

Recent progress in this area highlights the use of both [2+1] cycloadditions and intramolecular 1,3-cyclizations to construct the three-membered ring within a complex molecular framework. rsc.org For instance, in the synthesis of certain Euphorbia diterpenoids, a key step can involve an intramolecular SN2-type nucleophilic substitution, where an enolate attacks an appropriately positioned leaving group to forge the cyclopropane ring with complete stereocontrol. rsc.org

The synthesis of curacin A, a potent anticancer agent, has been a target for many research groups and illustrates the challenge of installing a substituted cyclopropane ring stereoselectively. marquette.edu Many syntheses rely on the asymmetric preparation of (1R,2S)-2-methylcyclopropanecarboxylic acid. One approach utilized a diastereoselective Simmons-Smith cyclopropanation of a chiral iron acyl complex, where the bulky triphenylphosphine (B44618) ligand on the iron directed the cyclopropanation to the opposite face of the olefin. marquette.edu

Synthetic Strategies for this compound Analogs and Structurally Related Derivatives

The generation of libraries of structurally related cyclopropane derivatives is crucial for drug discovery and medicinal chemistry, allowing for the systematic exploration of structure-activity relationships. researchgate.netnih.gov Strategies for creating such analogs often focus on modularity, where different substituents can be easily introduced.

One powerful approach is the chemoenzymatic synthesis of versatile building blocks. For example, engineered enzymes can produce chiral cyclopropyl ketones or cyclopropylboronates. nih.govnih.gov These functionalized cyclopropanes serve as platforms for diversification. Cyclopropylboronates, for instance, can be readily derivatized using Suzuki-Miyaura coupling to introduce a wide variety of aryl and vinyl groups. nih.gov Similarly, cyclopropyl ketones can undergo a range of chemical transformations to access diverse scaffolds. nih.gov

Another strategy involves developing robust synthetic routes that tolerate a broad range of functional groups. Recently, a method for synthesizing fifty-three different amide derivatives containing a cyclopropane core was reported. nih.gov This involved a multi-step sequence starting from substituted benzaldehydes, proceeding through a Corey-Chaykovsky cyclopropanation, and concluding with amide coupling reactions with various amines. nih.gov This approach demonstrates how a core cyclopropane structure can be systematically decorated to create a large library of analogs for biological screening. nih.gov

Data Tables

Table 1: Examples of Organocatalytic and Biocatalytic Cyclopropanation

Catalyst/EnzymeSubstrate 1Substrate 2Product TypeDiastereomeric Ratio (d.r.)Enantiomeric Ratio (e.r.) / eeReference
Engineered 4-OTCinnamaldehydeDiethyl 2-chloromalonateSubstituted Cyclopropaneup to 25:1up to 99:1 nih.gov
Chiral Diphenylprolinol TMS Etherα,β-Unsaturated AldehydeBromomalonateFunctionalized CyclopropaneHighHigh acs.org
Dihydroindole CatalystCinnamaldehydeDimethylphenylacyl Sulfonium (B1226848) YlidePhenylacyl Cyclopropane-94% ee princeton.edu
Engineered Sperm Whale MyoglobinVinylareneDiazoketoneCyclopropyl KetoneHighHigh nih.gov

Table 2: Stereoselective Cyclopropanation Methodologies

MethodCatalyst/ReagentSubstrateKey FeatureStereoselectivityReference
Directed Simmons-SmithDiethylzinc (B1219324), CH₂I₂Alkenyl Cyclopropyl CarbinolHydroxyl-group directionSingle diastereomer acs.org
Asymmetric MIRCChiral AminocatalystEnone / EnamineCatalytic asymmetric inductionHigh d.r. and e.r. rsc.org
Rhodium CatalysisChiral Dirhodium(II) CarboxylateExocyclic Vinyl SubstrateEnantioselective carbene transfer>95% ee acs.org
Chiral Phosphoric Acid Catalysis(R)-TRIPIsochromene AcetalConcomitant polycyclic ring formation>99% ee, >20:1 d.r. rsc.org

Biosynthetic Pathways and Enzymology of Cyclopropane Rings

Diversity of Naturally Occurring Cyclopropane-Containing Products

Cyclopropane (B1198618) rings are present in a wide variety of natural products isolated from diverse sources, including plants, bacteria, fungi, and marine organisms. This structural motif contributes to the unique chemical and biological properties of these compounds. Examples of natural product classes containing cyclopropane rings include terpenoids, steroids, fatty acids, alkaloids, and amino acids. marquette.edursc.orgrsc.orgresearchgate.netillinois.edu

Some notable examples of naturally occurring cyclopropane-containing compounds include:

(+)-trans-Chrysanthemic acid: A monoterpene found in plants, known as a precursor to potent insecticides. illinois.eduingentaconnect.com

Cyclopropane fatty acids (CFAs): Common constituents of bacterial and plant cell membranes. illinois.edunih.govnih.gov

1-Aminocyclopropane-1-carboxylic acid (ACC): A cyclic amino acid that serves as a precursor to the plant hormone ethylene. nih.govwikipedia.orgbiorxiv.org

Cycloartenol: A triterpenoid (B12794562) found in plants, representing an important intermediate in the biosynthesis of other sterols. ingentaconnect.comacs.org

Coronatine (B1215496): A bacterial phytotoxin containing a cyclopropane ring. nih.govharvard.edu

CC-1065: An antitumor antibiotic that features a cyclopropane moiety. springernature.comrsc.orgresearchgate.net

These examples highlight the widespread occurrence and varied biological roles of cyclopropane-containing natural products.

Enzymatic Mechanisms of Cyclopropane Formation

Enzymatic cyclopropanation reactions in biosynthesis proceed through several distinct mechanisms, often categorized by the nature of the key intermediates involved.

Cyclopropanase Enzymes and Their Catalytic Cycles

Cyclopropanase enzymes are responsible for catalyzing the formation of cyclopropane rings. Over the past two decades, significant progress has been made in understanding the mechanisms of these enzymes. researchgate.netnih.govrsc.org These enzymes facilitate ring closure through various pathways, including those involving carbocations, carbanions, or carbon radicals as intermediates. researchgate.netnih.govrsc.org

Some cyclopropanases, particularly those involved in the biosynthesis of certain natural products like CC-1065, function as two-component systems. For instance, the cyclopropane formation in CC-1065 involves a radical S-adenosyl-L-methionine (SAM) enzyme (C10P) and a SAM-dependent methyltransferase (C10Q). springernature.comrsc.orgresearchgate.net The radical SAM enzyme initiates the process by generating a SAM-based methylene (B1212753) radical, which adds to a carbon atom of the substrate. springernature.comresearchgate.net The subsequent cyclopropane ring formation is then catalyzed by the methyltransferase, potentially through an intramolecular SN2 cyclization mechanism. springernature.comresearchgate.net

Another class of enzymes, like BelL and HrmJ, are α-ketoglutarate-dependent nonheme iron enzymes that catalyze the oxidative cyclization of specific amino acid precursors to form cyclopropane-containing amino acids. nih.gov Their catalytic cycle is hypothesized to involve the generation of an iron(IV)-oxo species that initiates the reaction via hydrogen atom abstraction. nih.gov

Heme-containing enzymes, such as engineered variants of cytochrome P450, have also been shown to catalyze cyclopropanation reactions, often utilizing diazo compounds to form a metal carbene intermediate at the iron atom of the heme. wikipedia.orgchemistryworld.comacsgcipr.org The transfer of this carbene to an alkene substrate within the chiral environment of the enzyme's active site leads to the formation of chiral cyclopropane products. acsgcipr.org

S-Adenosylmethionine (SAM)-Dependent Cyclopropanations

S-Adenosylmethionine (SAM) plays a crucial role as a methyl donor in many biological methylation reactions. nih.govrsc.orgnih.gov In the context of cyclopropane biosynthesis, SAM-dependent enzymes utilize the activated methyl group of SAM to form the cyclopropane ring. researchgate.netnih.govacs.orgnih.govrsc.org

A well-established example is the biosynthesis of cyclopropane fatty acids (CFAs) in bacteria. illinois.edunih.govnih.gov CFA synthases catalyze the transfer of a methylene group from SAM to the double bond of an unsaturated fatty acid. illinois.edunih.gov Two mechanisms have been proposed for this SAM-dependent cyclopropanation:

Carbocation Intermediate: The alkene acts as a nucleophile, attacking the methyl group of SAM to form a carbocation intermediate. Subsequent deprotonation and ring closure yield the cyclopropane. nih.gov

Sulfonium (B1226848) Ylide Intermediate: The methyl group of SAM is deprotonated to form a sulfonium ylide, which then attacks the double bond to form the cyclopropane ring. nih.gov

Another instance of SAM-dependent cyclopropane formation is the biosynthesis of 1-aminocyclopropane-1-carboxylic acid (ACC), where SAM is directly converted to ACC through an intramolecular cyclization catalyzed by ACC synthase. nih.govbiorxiv.org

Key Intermediates in Biosynthetic Cyclopropane Formation

The formation of cyclopropane rings in nature proceeds through various high-energy intermediates, including carbocations, carbanions, and carbon radicals. researchgate.netnih.govrsc.org The nature of the intermediate is dictated by the specific enzyme and substrate involved in the biosynthetic pathway.

Carbocationic Pathways to Cyclopropane

Carbocationic intermediates play a significant role in the biosynthesis of many cyclopropane-containing natural products, particularly within the terpenoid family. researchgate.netnih.govwikipedia.orgacs.orgnih.govrsc.org These pathways often involve the enzyme-catalyzed ionization of a precursor molecule, leading to the formation of a carbocation.

In terpenoid biosynthesis, for instance, the cleavage of a pyrophosphate bond in allylic diphosphates by terpene synthases generates allylic carbocations. nih.govacs.org These reactive intermediates can then undergo a series of rearrangements and cyclizations, including ring closure reactions that result in the formation of cyclopropane rings. nih.govwikipedia.orgacs.org

Another carbocationic pathway involves the protonation of double bonds or epoxides, which can trigger cyclization cascades leading to cyclopropane formation. nih.govacs.org For example, in the biosynthesis of cycloartenol, the protonation of squalene (B77637) 2,3-epoxide initiates a cyclization that involves a series of methyl and hydride shifts, ultimately leading to the formation of the cyclopropane ring. ingentaconnect.comnih.govacs.org

Cationic cyclopropanation specifically refers to the formation of a cyclopropane ring through the loss of a proton from a carbocation, which can be viewed as a γ-elimination pathway. acs.org While rare in non-enzymatic settings, this mechanism is recognized as a significant route in the biosynthesis of certain cyclopropane-containing metabolites. acs.org

The rearrangement of homoallyl or cyclobutyl cations to cyclopropylcarbinyl cations is another example of a carbocationic process that can lead to cyclopropane formation, often influenced by the presence of substituents that stabilize the cyclopropylcarbinyl cation. marquette.edu

Table 1: Examples of Natural Products Containing Cyclopropane Rings and Their Biosynthetic Pathways

Natural ProductSourceNatural Product ClassBiosynthetic Pathway InvolvementKey Intermediate(s) Proposed
(+)-trans-Chrysanthemic acidPlantsMonoterpeneIsoprenoid pathwayNot explicitly detailed
Cyclopropane fatty acids (CFAs)Bacteria, PlantsFatty acidsSAM-dependent cyclopropanationCarbocation or Sulfonium Ylide nih.gov
1-Aminocyclopropane-1-carboxylic acid (ACC)PlantsAmino acidSAM-dependent cyclizationCarbanionic nih.gov
CycloartenolPlantsTriterpenoidCarbocation-mediated cyclization (from squalene 2,3-epoxide)Carbocationic ingentaconnect.comnih.govacs.org
CoronatineBacteriaPhytotoxinSAM-independent (intramolecular nucleophilic displacement)Carbanionic nih.govharvard.edu
CC-1065Streptomyces sp.AntibioticRadical SAM enzyme and MethyltransferaseSAM-based methylene radical, SAM-substrate adduct springernature.comrsc.orgresearchgate.net
Belactosins/HormaomycinsStreptomyces sp.PeptidesαKG-dependent nonheme iron enzymesIron(IV)-oxo species, Carbon radical nih.gov

Table 2: Enzymes Involved in Biosynthetic Cyclopropane Formation

Enzyme Class / Specific EnzymeSubstrate(s) InvolvedMechanism TypeNatural Product Examples
Cyclopropane fatty acid synthaseUnsaturated fatty acids and SAMSAM-dependent cyclopropanationCyclopropane fatty acids
ACC synthaseSAMSAM-dependent cyclization1-Aminocyclopropane-1-carboxylic acid (ACC)
Terpene synthasesAllylic diphosphates, Squalene 2,3-epoxide, etc.Carbocation-mediated cyclizationCycloartenol, (+)-3-carene, Presqualene pyrophosphate nih.govacs.org
C10P (radical SAM enzyme)SAM and substrate precursor (in CC-1065 biosynthesis)Radical SAM mechanismCC-1065
C10Q (methyltransferase)SAM-substrate adduct (in CC-1065 biosynthesis)Intramolecular cyclization (SN2-like proposed)CC-1065
BelL / HrmJ6-nitronorleucineαKG-dependent nonheme iron catalysisBelactosins / Hormaomycins
Engineered Heme-containing enzymesAlkenes and diazo compoundsCarbene transferVarious cyclopropane-containing molecules (in vitro/engineered systems) wikipedia.orgchemistryworld.comacsgcipr.org

Table 3: Key Intermediates in Biosynthetic Cyclopropane Formation

Intermediate TypeDescriptionAssociated Biosynthetic PathwaysExamples of Natural Products
CarbocationicPositively charged carbon species.Terpenoid biosynthesis, SAM-dependent cyclopropanation (proposed mechanism) researchgate.netnih.govnih.govwikipedia.orgacs.orgnih.govrsc.orgCycloartenol, Presqualene pyrophosphate, Cyclopropane fatty acids (proposed) ingentaconnect.comnih.govnih.govacs.org
CarbanionicNegatively charged carbon species.SAM-independent intramolecular cyclization, ACC biosynthesis nih.govbiorxiv.orgharvard.edu1-Aminocyclopropane-1-carboxylic acid (ACC), Coronatine, Kutzneride 2, Curacin A nih.govbiorxiv.orgharvard.edu
Carbon radicalSpecies with an unpaired electron on a carbon atom.Radical SAM enzyme-catalyzed reactions (e.g., in CC-1065 biosynthesis), αKG-dependent nonheme iron enzyme catalysis researchgate.netspringernature.comrsc.orgresearchgate.netnih.govrsc.orgnih.govCC-1065, Belactosins / Hormaomycins springernature.comrsc.orgresearchgate.netnih.gov
Sulfonium YlideSpecies with a formal negative charge on a carbon adjacent to a positively charged sulfur.SAM-dependent cyclopropanation (proposed mechanism) nih.govacs.orgCyclopropane fatty acids (proposed) nih.gov
Metal Carbene/CarbenoidReactive species with a carbon atom bonded to a metal center.Heme-containing enzyme catalysis (in vitro/engineered systems) wikipedia.orgchemistryworld.comacsgcipr.orgVarious cyclopropane-containing molecules (in vitro/engineered systems) wikipedia.orgchemistryworld.comacsgcipr.org

Carbanionic Pathways to Cyclopropane

One established strategy for the biosynthetic formation of cyclopropane rings involves the participation of carbanionic intermediates. This pathway typically proceeds via an intramolecular nucleophilic attack by a carbanion on a carbon bearing a suitable leaving group, resembling an S₂-type reaction. nih.govwikipedia.org

A prominent example of a carbanionic pathway is found in the biosynthesis of 1-aminocyclopropane-1-carboxylate (ACC), a precursor to the plant hormone ethylene. nih.govinvivochem.com In this process, a resonance-stabilized carbanion intermediate undergoes intramolecular displacement to form the cyclopropane ring. nih.gov

Another instance is observed in the biosynthesis of coronamic acid, a component of the phytotoxin coronatine produced by Pseudomonas syringae. nih.govsigmaaldrich.comwikipedia.orgnih.gov Here, a zinc-dependent enzyme, CmaC, is proposed to deprotonate a carbon alpha to a carbonyl, generating an enolate (a type of carbanion). This carbanionic intermediate then displaces a chloride ion on a gamma carbon, leading to the formation of the cyclopropane ring of coronamic acid. nih.govwikipedia.org This mechanism highlights the role of specific enzymatic machinery in stabilizing reactive carbanionic species and orienting the substrate for productive cyclization.

Carbon Radical Pathways to Cyclopropane

In addition to carbanionic mechanisms, cyclopropane rings can also be formed biosynthetically through pathways involving carbon radical intermediates. These pathways often involve radical precursors and subsequent radical addition or cyclization reactions. americanelements.comfishersci.cactdbase.orguni.lu

Radical S-adenosyl-L-methionine (SAM) enzymes have been implicated in generating reactive methylene radicals that can be utilized for cyclopropanation. wikipedia.org For example, in the biosynthesis of the natural product CC-1065, a HemN-like radical SAM enzyme, C10P, in conjunction with a methyltransferase, C10Q, forms a two-component system that catalyzes a cyclopropanation reaction via a SAM-based methylene radical. wikipedia.org The radical generated can add to an alkene, followed by subsequent steps to close the cyclopropane ring.

Studies on nonheme iron enzymes have also revealed carbon radical mechanisms in cyclopropane formation. For instance, enzymes like BelL and HrmJ catalyze the oxidative cyclization of substrates, leading to the formation of cyclopropane-containing amino acids. nih.govfishersci.se Mechanistic investigations suggest that an iron(IV)-oxo species can abstract a hydrogen atom, generating a carbon radical intermediate that then undergoes intramolecular C-C bond formation to yield the cyclopropane ring. nih.gov These radical pathways often involve complex enzymatic machinery to control the generation and reactivity of highly transient radical species.

Bioengineering and Mechanistic Studies of Cyclopropanase Enzymes

Significant research efforts have been directed towards understanding the mechanisms of cyclopropane-forming enzymes (cyclopropanases) and exploring their potential for bioengineering. Enzymes like cyclopropane fatty acid (CFA) synthase and mycolic acid cyclopropane synthases (MACSs) are key players in introducing cyclopropane rings into fatty acids and mycolic acids, respectively. sigmaaldrich.comwikidata.orgwikidata.orgfishersci.atbmrb.io

Mechanistic studies, often employing techniques such as X-ray crystallography, spectroscopy, and computational methods, have provided valuable insights into how these enzymes function. Crystal structures of CFA synthases and mycobacterial MACSs have revealed the presence of a bicarbonate ion in the active site, which is essential for enzyme activity. wikidata.orgfishersci.at The bicarbonate ion is believed to play a role in the reaction mechanism, potentially acting as a general base to facilitate proton transfer. wikidata.org

Research has shown that CFA synthase catalyzes the transfer of a methylene moiety from SAM to the cis double bonds of unsaturated fatty acyl chains within phospholipid bilayers. sigmaaldrich.comwikidata.orgwikidata.orgbmrb.io This reaction results in the formation of cyclopropane fatty acids. The mechanism is proposed to involve an S₂-like methyl transfer from SAM to the double bond, generating a carbocation intermediate, followed by proton transfer and ring closure.

Bioengineering efforts aim to leverage the activity of cyclopropanases for the synthesis of novel cyclopropane-containing compounds. Understanding the subtle differences in enzyme structure and active site environment that dictate substrate specificity and stereoselectivity is crucial for engineering these enzymes for desired transformations. nih.govfishersci.se For example, studies comparing cyclopropanases with homologous enzymes that catalyze different reactions (like hydroxylation) have shed light on the mechanistic features that lead to cyclopropane formation versus other outcomes. fishersci.se These studies often involve site-directed mutagenesis and kinetic analyses to identify residues critical for catalysis and stereocontrol.

The study of cyclopropanase enzymes continues to be an active area of research, driven by the intriguing chemistry they catalyze and their potential applications in biocatalysis and the synthesis of valuable cyclopropane-containing molecules.

Mechanistic Investigations of Chemical Cyclopropane Ring Formation

Elucidation of Reaction Pathways for Cyclopropanation

Cyclopropanation, the process of generating cyclopropane (B1198618) rings, can proceed through several distinct reaction pathways, primarily involving the addition of a one-carbon unit to an alkene. Three prominent methods include those utilizing carbenes or carbenoids, sulfur ylides, and certain intramolecular cyclizations.

One of the most well-established pathways involves the addition of carbenes or carbenoid species to alkenes. Carbenes are neutral, highly reactive intermediates featuring a divalent carbon atom with only six valence electrons. Due to their electron-deficient nature, they behave as electrophiles and readily react with the nucleophilic π-bond of alkenes. A classic example is the generation of methylene (B1212753) carbene (:CH₂) from the photolysis or thermal decomposition of diazomethane (B1218177) (CH₂N₂). This highly reactive species adds to alkenes to form cyclopropanes.

A more controlled and widely used carbenoid-based method is the Simmons-Smith reaction, which employs diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn(Cu)) to generate an iodomethylzinc iodide carbenoid species (ICH₂ZnI). This carbenoid then reacts with alkenes to form cyclopropanes. The Simmons-Smith reaction is notable for its stereospecific syn addition to the alkene. Modifications using diethylzinc (B1219324) (Et₂Zn) can enhance reactivity.

Dihalocarbenes, such as dichlorocarbene (B158193) (:CCl₂), can also be generated and added to alkenes to form geminal dihalo-cyclopropanes. These are typically formed by the dehydrohalogenation of haloforms (e.g., chloroform (B151607), CHCl₃) with a strong base.

Another significant pathway involves the use of sulfur ylides in reactions like the Corey-Chaykovsky cyclopropanation. In this mechanism, a sulfur ylide acts as a nucleophile, attacking an electron-deficient alkene (such as an α,β-unsaturated carbonyl compound). This initial addition is followed by an intramolecular ring closure, displacing the sulfur moiety and forming the cyclopropane ring. This method often shows notable trans-diastereoselectivity.

Intramolecular cyclization reactions also provide routes to cyclopropanes. One method involves the base-induced cyclization of primary haloalkanes bearing appropriately positioned electron-withdrawing groups, proceeding through a carbanion intermediate. A historical example is the Wurtz coupling of 1,3-dibromopropane (B121459) with sodium or zinc, which was used for the first synthesis of cyclopropane.

Metal-catalyzed cyclopropanations, particularly those employing transition metals like rhodium with diazo compounds, represent another important class of reactions. These reactions involve the formation of metal carbene intermediates which then react with alkenes.

Characterization of Transient Intermediates in Cyclopropane Synthesis

The mechanisms of cyclopropane formation often involve highly reactive and short-lived transient intermediates. Characterizing these species is essential for understanding the reaction pathways.

Carbenes, such as methylene carbene and dihalocarbenes, are key intermediates in many cyclopropanation reactions. These species are typically generated in situ due to their inherent instability and high reactivity. Methylene carbene, a neutral six-electron species, is extremely reactive and difficult to control. Dichlorocarbene, generated from chloroform and strong base, is an example of a dihalocarbene that can be trapped by alkenes. The electronic structure of carbenes, with a vacant p orbital and a lone pair (in the case of singlet carbenes), contributes to their electrophilic behavior.

Carbenoids are metal-complexed species that exhibit carbene-like reactivity. The Simmons-Smith reagent, iodomethylzinc iodide (ICH₂ZnI), is a prime example of a carbenoid. In this species, the carbon atom is bonded to a metal (zinc), and it behaves much like a carbanion with a good leaving group (iodine). The formation of the organozinc carbenoid in the Simmons-Smith reaction involves the insertion of zinc between the carbon and iodine atoms of diiodomethane. While not free carbenes, carbenoids effectively transfer a methylene group to alkenes.

Sulfur ylides, utilized in the Corey-Chaykovsky reaction, are another class of intermediates. These zwitterionic species possess a negative charge on a carbon atom adjacent to a positively charged sulfur atom. They are typically generated in situ by the deprotonation of sulfonium (B1226848) salts with strong bases. The ylide acts as a nucleophile in the initial step of the cyclopropanation reaction.

In some cyclization pathways, carbanion intermediates are involved. For instance, the intramolecular cyclization of haloalkanes under basic conditions proceeds via the formation of a carbanion which then undergoes an intramolecular SN2-like ring closure.

Theoretical studies and spectroscopic techniques are often employed to characterize these transient species and the transition states involved in cyclopropane formation. Computational methods, such as Density Functional Theory (DFT), have been used to investigate the reaction profiles and intermediates in various cyclopropanation reactions, including those involving carbenoids and sulfur ylides.

Concerted versus Stepwise Mechanisms in Cyclopropane Formation

The mechanism of cyclopropane ring formation can be broadly categorized as either concerted, where the new carbon-carbon bonds are formed simultaneously in a single step, or stepwise, involving one or more distinct intermediates. The mechanism is highly dependent on the nature of the reactive species and the reaction conditions.

Many carbene and carbenoid additions to alkenes are considered to proceed via a concerted mechanism. The reaction of singlet carbenes with alkenes is generally described as a concerted addition, where the carbene inserts into the π-bond in a single step without intermediates. This concerted pathway is supported by the observed stereospecificity of the reaction; the stereochemistry of the alkene is retained in the cyclopropane product. For example, cis-2-butene (B86535) yields cis-1,2-dimethylcyclopropane, while trans-2-butene yields trans-1,2-dimethylcyclopropane.

The Simmons-Smith reaction, involving the iodomethylzinc iodide carbenoid, is also widely accepted to proceed through a concerted mechanism. This is characterized by a three-centered "butterfly-type" transition state where the methylene group is transferred to the alkene in a synchronous manner. The stereospecific syn addition observed in the Simmons-Smith reaction is consistent with a concerted pathway.

In contrast, cyclopropanation reactions involving sulfur ylides, such as the Corey-Chaykovsky reaction, typically follow a stepwise mechanism. This mechanism begins with the nucleophilic attack of the ylide on the electron-deficient alkene, forming a betaine (B1666868) intermediate (a zwitterionic species). Subsequent intramolecular ring closure by the negatively charged carbon of the betaine, displacing the sulfur leaving group, completes the formation of the cyclopropane ring. The stepwise nature of this reaction, which involves a discrete intermediate, can lead to different stereochemical outcomes compared to concerted additions, and it is often non-stereospecific with respect to the alkene geometry.

Some metal-catalyzed cyclopropanations involving diazo compounds and transition metals are also proposed to occur via concerted pathways, with the metal carbene adding to the alkene in a single step. However, the specific mechanism can be influenced by the metal center and ligands.

Theoretical studies, such as DFT calculations, have been instrumental in probing the potential energy surfaces and confirming the concerted or stepwise nature of various cyclopropanation reactions. For instance, computational studies on lithium and magnesium carbenoid cyclopropanations have suggested a stepwise mechanism involving intermediates.

Kinetic and Thermodynamic Studies of Cyclopropanation Reactions

Kinetic and thermodynamic studies provide valuable quantitative data that complement mechanistic investigations, offering insights into reaction rates, activation energies, and the relative stability of reactants, intermediates, and products.

Kinetic studies measure the rate at which cyclopropanation reactions occur and how these rates are affected by factors such as reactant concentrations, temperature, and catalysts. The highly reactive nature of intermediates like free carbenes often means that the rate-determining step in such cyclopropanations is the formation of the carbene itself.

For the Simmons-Smith reaction, kinetic studies have explored the factors influencing reactivity. Electron-rich alkenes generally react faster with the electrophilic Simmons-Smith reagent. Steric hindrance around the alkene double bond can slow down the reaction. The presence of directing groups, such as hydroxyl groups in allylic alcohols, can significantly enhance reaction rates and influence diastereoselectivity by coordinating with the zinc atom of the carbenoid, effectively delivering the methylene group to a specific face of the alkene.

Thermodynamic studies examine the energy changes associated with cyclopropane formation. The cyclopropane ring is known for its significant ring strain (approximately 27.5 kcal/mol or 115 kJ/mol), which makes it less stable than acyclic alkanes with the same number of carbon atoms. This strain energy is a key thermodynamic factor influencing reactions involving cyclopropanes, including their formation.

Activation energy (Ea) is a critical kinetic parameter that represents the energy barrier that must be overcome for a reaction to occur. Computational studies have calculated activation energies for various cyclopropanation pathways. For the Simmons-Smith reaction, DFT studies have estimated the activation energy for the methylene transfer pathway to be around 24.7 kcal/mol, which is significantly lower than competing side reactions like carbometalation. This lower activation energy explains why the cyclopropane formation is the favored outcome.

Studies on the thermal isomerization of cyclopropane to propene, while not a formation reaction, provide related thermodynamic data on the strained ring system. The activation energy for this ring-opening isomerization is experimentally determined to be around 60-65 kcal/mol. Theoretical calculations for this process have explored different pathways, including those involving biradical intermediates, with calculated electronic barriers in a similar range.

Understanding the kinetics and thermodynamics of cyclopropanation reactions allows for the rational design of new synthetic methodologies, the optimization of reaction conditions, and the prediction of reaction outcomes and selectivity.

Compound NamePubChem CID
Cyclopropane6351
Diazald (precursor to Diazomethane)6608
Diiodomethane6346
Chloroform6212
Ethylene6325
Propene8252
1,3-Dibromopropane8001
cis-2-butene5287573
trans-2-butene62695
Styrene (B11656)7501

Data Table: Selected Activation Energies for Cyclopropanation and Related Reactions

Reaction TypeReactive SpeciesSubstrateActivation Energy (kcal/mol)MechanismSource Type
CyclopropanationIodomethylzinc iodideEthylene~24.7ConcertedComputational
Cyclopropane IsomerizationN/ACyclopropane~60-65StepwiseExperimental
Cyclopropane IsomerizationTrimethylene biradicalCyclopropane~64.7 (electronic barrier)StepwiseComputational

Note: Activation energies can vary depending on the specific conditions and computational methods used.

Theoretical and Computational Chemistry of Cyclopropane Systems

Quantum Chemical Studies on Cyclopropane (B1198618) Electronic Structure and Bonding

Quantum chemical methods have been extensively applied to unravel the electronic structure and bonding characteristics of the cyclopropane ring. The triangular geometry of cyclopropane imposes significant constraints on the carbon-carbon bond angles, forcing them to be approximately 60°, a considerable deviation from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbon atoms gcsu.edu. This angular distortion leads to what is often described as "bent bonds" or "banana bonds," where the electron density of the C-C sigma bonds is concentrated outside the internuclear axis.

Studies utilizing methods such as ab initio calculations and Density Functional Theory (DFT) have provided detailed descriptions of this bent bonding diva-portal.orgconicet.gov.ar. These calculations show that the carbon atoms in cyclopropane utilize hybrid orbitals with increased p-character for the ring bonds and increased s-character for the exocyclic C-H bonds wikipedia.orgsmu.edu. This hybridization adjustment is a mechanism by which the molecule attempts to alleviate some of the angle strain. The C-C bond length in cyclopropane is typically reported to be shorter than a standard C-C single bond in unstrained alkanes, around 1.5030 Å compared to approximately 1.53 Å in ethane (B1197151) smu.edu. This shortening is attributed to the geometrical constraints of the three-membered ring and the nature of the bent bonds smu.edu.

Quantum chemical investigations also explore the molecular orbitals of cyclopropane, revealing the energetic consequences of ring strain. The highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) play a crucial role in determining reactivity. Studies on the adsorption of cyclopropane on metal surfaces, for instance, have utilized DFT to analyze the electronic interactions, proposing backdonation from the metal into cyclopropane's empty molecular orbitals as a factor in the interaction conicet.gov.ar.

Furthermore, quantum chemical studies have investigated substituted cyclopropanes to understand how different functional groups influence the electronic structure and strain distribution within the ring osti.gov. These studies can assess the relative changes in ring strain and the contributions of substituent effects, such as π-acceptor or π-donor interactions, to the stabilization or destabilization of the cyclopropane system osti.gov.

Computational Modeling of Cyclopropane Reactivity and Ring Strain

Computational methods, including DFT, are widely used to model reaction pathways involving cyclopropane. These studies can determine transition state structures and calculate activation energies, providing insights into reaction mechanisms and kinetics researchgate.netnih.gov. For example, computational studies have examined the C-C bond activation in strained hydrocarbons like cyclopropane at metal centers, showing that the ring strain relief is a significant factor driving the thermodynamics of such reactions rsc.org. The activation barriers for these processes are influenced by the ring size, with cyclopropane rings generally exhibiting lower barriers for C-C bond activation compared to larger cycloalkanes rsc.org.

Computational modeling also helps to explain the regioselectivity and stereoselectivity observed in reactions involving cyclopropane. By calculating the energies of different possible transition states, researchers can predict the preferred reaction pathway and the resulting product distribution acs.org. Studies on cyclopropanation reactions, for instance, use DFT calculations to investigate the mechanisms, including the approach of the alkene to metal carbenoids, and to predict diastereomeric ratios acs.org.

The concept of ring strain can also be computationally assessed by analyzing vibrational frequencies of cyclopropane and its derivatives, correlating specific frequencies to the strain energy gcsu.edu. Comparing different computational methods for measuring ring strain helps validate theoretical approaches against experimental data gcsu.edu.

Predictive Simulations for Novel Cyclopropane-Containing Compounds

Predictive simulations play a crucial role in the design and discovery of novel compounds incorporating the cyclopropane moiety. By computationally exploring the potential energy surfaces and properties of hypothetical molecules, chemists can anticipate their stability, reactivity, and potential applications before undertaking costly and time-consuming synthesis.

Computational screening approaches, often employing electronic structure calculations, can be used to evaluate the feasibility of synthesizing new cyclopropane derivatives and to predict their behavior in various reactions rsc.orgrsc.org. For example, simulations can assess the effect of different substituents on the stability and reactivity of cyclopropane rings, guiding the synthesis of molecules with desired properties rsc.org. This is particularly valuable for reactions involving strained rings, where small structural variations can have significant impacts on reactivity.

Molecular dynamics (MD) simulations can also be applied to study the temporal behavior and interactions of cyclopropane-containing molecules, providing insights into their structural dynamics and how they interact with other molecules or biological systems frontiersin.org. While the provided context focuses on a specific cyclopropane derivative in a biological setting, the underlying principle of using MD for exploring molecular behavior is applicable to a wide range of novel cyclopropane compounds frontiersin.org.

Furthermore, predictive simulations can be used in conjunction with experimental data to refine theoretical models and improve their predictive accuracy rsc.org. By comparing computationally predicted properties and reactivities with experimental observations, researchers can validate their computational methods and develop more reliable tools for the design of future cyclopropane-containing materials and pharmaceuticals.

Theoretical Analysis of Reaction Mechanisms Involving Cyclopropane Formation

Theoretical analysis is fundamental to understanding the diverse reaction mechanisms that lead to the formation of cyclopropane rings. Computational methods allow for the detailed investigation of transition states and intermediates involved in these complex processes.

One common method for cyclopropane formation is the cyclopropanation of alkenes, often catalyzed by transition metals. Theoretical studies using DFT have extensively investigated the mechanisms of such reactions, including those catalyzed by rhodium or copper complexes researchgate.netacs.org. These studies explore the formation of metal carbenoids and their subsequent reaction with alkenes, analyzing the energy barriers and stereochemical outcomes researchgate.netacs.org. Different possible pathways, such as concerted or stepwise mechanisms, can be evaluated computationally to determine the most favorable route cdnsciencepub.com.

Another area of theoretical investigation involves the formation of cyclopropane rings through intramolecular reactions or rearrangements. Computational analysis can shed light on the mechanisms of reactions like the vinylcyclopropane (B126155) rearrangement, which involves the transformation of a vinylcyclopropane into a cyclopentene (B43876) derivative rsc.orgrsc.org. Theoretical studies can identify the transition states for these rearrangements and assess the influence of substituents on the reaction pathway and activation energy rsc.orgrsc.org.

Theoretical analysis is also applied to less conventional cyclopropane formation mechanisms, such as those occurring under extreme conditions or in gas-phase reactions. For instance, computational studies have examined the mechanism of H₃⁺ formation from cyclopropane dications, suggesting a ring-opening process followed by hydrogen migration and proton abstraction acs.org. These studies highlight the ability of theoretical methods to explore complex fragmentation and rearrangement pathways relevant to various chemical environments acs.org.

Structure Activity Relationship Sar Studies of Cyclopren and Its Analogs

Systematic Structural Modifications of the Cyclopren Scaffold

The basic scaffold of many juvenile hormone mimics, including those related to this compound, consists of a terminal aromatic group linked via an ether or other functional group to a terpenoid-like chain, which may terminate in an epoxide or a cyclopropane (B1198618) ring. researchgate.netresearchgate.net Systematic modifications of this scaffold have been extensively studied to optimize biological activity.

Key areas of modification include:

The Aromatic Ring: Substitution patterns on the phenyl ring significantly influence activity. For instance, in a series of phenyl ether derivatives, the nature and position of substituents on the aromatic ring can modulate the binding affinity to the juvenile hormone binding protein (JHBP).

The Linker: The ether linkage is a common feature, but its replacement with other functionalities such as amides has been explored. These changes can affect the molecule's flexibility, polarity, and susceptibility to metabolism. researchgate.net

The Terpenoid Chain: Modifications to the length and branching of the isoprenoid chain can impact how the molecule fits into the receptor's ligand-binding pocket. The presence of methyl groups at specific positions, such as C3 and C7, is often crucial for activity.

The Terminal Group: The terminal epoxide ring of natural juvenile hormones is a site of metabolic breakdown. researchgate.net Consequently, many synthetic analogs, including cyclopropane derivatives, were developed to enhance stability while retaining biological activity. The replacement of the epoxide with a cyclopropane ring is a key feature of compounds like this compound, offering increased metabolic stability. researchgate.net

The following table illustrates hypothetical systematic modifications based on common strategies for juvenile hormone mimics:

Compound ID Aromatic Group (R1) Linker (X) Terminal Group (R2) Relative Activity
Parent 4-ethylphenyl-O-Epoxide+++
Analog 1a Phenyl-O-Epoxide++
Analog 1b 4-chlorophenyl-O-Epoxide+++
Analog 2 4-ethylphenyl-S-Epoxide+
Analog 3 (this compound-like) 4-ethylphenyl-O-Cyclopropane+++
Analog 4 4-ethylphenyl-O-Alkoxy++

This table is illustrative and based on general SAR principles for this class of compounds.

Influence of the Cyclopropane Moiety on Biological Activity (e.g., Juvenile Hormone Mimetic Activity)

The cyclopropane ring is a critical component in many biologically active molecules due to its unique electronic properties and ability to confer conformational rigidity. researchgate.netunl.pt In the context of juvenile hormone mimics, the incorporation of a cyclopropane ring in place of the epoxide serves several purposes:

Conformational Constraint: The rigid structure of the cyclopropane ring helps to lock the molecule into a specific conformation that is favorable for binding to the juvenile hormone receptor. unl.pt This pre-organization can reduce the entropic penalty of binding, leading to higher affinity.

Electronic Mimicry: The strained C-C bonds of the cyclopropane ring have a degree of π-character, allowing it to act as a bioisostere of the epoxide ring, mimicking its electronic interactions with the receptor.

The presence of the cyclopropane moiety is a key factor in the high insecticidal activity of synthetic pyrethroids and the hormonal activity of juvenile hormone mimics. unl.pt

Correlation of Stereochemistry with Biological Potency in Cyclopropane Derivatives

Stereochemistry plays a pivotal role in the biological activity of cyclopropane-containing compounds. The spatial arrangement of substituents on the cyclopropane ring can dramatically influence the molecule's interaction with its biological target.

For many biologically active cyclopropane derivatives, including insecticides, the relative and absolute configuration of the stereocenters on the cyclopropane ring are critical for potency. In studies of pyrethroid insecticides with a 2-methylcyclopropane ring, a clear chiral discrimination was observed. For example, in a series of ether derivatives, the insecticidal activity was found to be centered on the (1R,2R)-enantiomer, while the (1S,2S)-enantiomer was significantly less active. nih.govnih.gov

This stereoselectivity arises from the specific three-dimensional requirements of the binding site on the target protein, such as the sodium channels for pyrethroids or the juvenile hormone receptor for JH mimics. Only the correctly oriented stereoisomer can achieve the optimal interactions (e.g., hydrophobic, van der Waals, hydrogen bonding) necessary for high-affinity binding and subsequent biological effect.

The following table illustrates the impact of stereochemistry on the biological activity of a hypothetical cyclopropane-containing compound:

Compound ID Stereochemistry Biological Potency (IC50)
Analog 5a (1R, 2R)10 nM
Analog 5b (1S, 2S)500 nM
Analog 5c (1R, 2S)> 1000 nM
Analog 5d (1S, 2R)> 1000 nM

This table provides a representative example of the importance of stereochemistry.

Pharmacophore Modeling for this compound-Based Bioactive Compounds

Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. taylorfrancis.com For this compound and related juvenile hormone mimics, a pharmacophore model helps to understand the key interactions with the juvenile hormone receptor and to design new, potentially more active compounds.

A typical pharmacophore model for a juvenile hormone receptor agonist would include features such as:

Aromatic/Hydrophobic Region: Corresponding to the substituted phenyl group, which engages in hydrophobic interactions within the binding pocket.

Hydrogen Bond Acceptor: Often the ether oxygen, which can form a crucial hydrogen bond with a residue in the receptor.

Hydrophobic Aliphatic Chain: Representing the terpenoid backbone, which makes extensive van der Waals contacts.

A terminal hydrophobic or polar feature: Representing the cyclopropane or epoxide ring, which occupies a specific sub-pocket.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Characterization of Cyclopren Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Cyclopropane (B1198618) Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules, including cyclopropane derivatives. Analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra provides detailed information about the chemical environment and connectivity of atoms within the cyclopropane ring and attached substituents.

Chemical shifts and coupling constants derived from NMR spectra are key parameters for structural assignment. Studies have determined chemical shifts and coupling constants for a series of cyclopropane derivatives caltech.edu. In cyclopropane itself, the six protons are chemically equivalent due to the molecule's symmetry, resulting in a single signal in the ¹H NMR spectrum docbrown.info. Similarly, all three carbon atoms are equivalent, showing a single peak in the ¹³C NMR spectrum docbrown.info.

For substituted cyclopropanes, the symmetry is reduced, leading to more complex NMR spectra with distinct signals for protons and carbons in different chemical environments. Analysis of geminal and vicinal coupling constants within the cyclopropane ring can provide insights into the relative stereochemistry of substituents caltech.edunetlify.app. For instance, geminal and vicinal cyclopropyl (B3062369) couplings have opposite signs caltech.edu. Determining the rα-structure of cyclopropane has been achieved by NMR spectroscopy of partially oriented molecules, considering the interaction between the solute molecule and the liquid crystal solvent capes.gov.br.

Mass Spectrometry (MS) for Cyclopren Derivative Characterization

Mass Spectrometry (MS) is a valuable technique for the characterization of cyclopropane derivatives (referred to as "this compound derivatives" in the outline), providing information about their molecular weight and fragmentation patterns. This information can be used to confirm the molecular formula and deduce structural features.

Traditional collision-based activation methods like collision-induced dissociation (CID) and higher-energy collisional activation (HCD) are commonly used in tandem MS (MS/MS) for structural characterization nih.gov. These methods typically yield fragments corresponding to headgroup and acyl chain compositions in lipids containing cyclopropane rings nih.gov.

However, localizing the position of cyclopropane rings within a molecule, particularly in complex lipids like bacterial fatty acids, can be challenging with traditional MS methods nih.govacs.org. Advanced techniques such as 213 nm ultraviolet photodissociation mass spectrometry (UVPD-MS) have been employed for the structural characterization and localization of cyclopropane rings in bacterial phospholipids (B1166683) and mycolic acids nih.govacs.org. UVPD-MS can induce specific fragmentation pathways that reveal the position of cyclopropane modifications nih.govacs.org.

Studies have also explored the mass spectra of cyclopropane fatty acid esters, noting that the spectra of monocyclopropane compounds are very similar to their unsaturated precursors nih.gov. However, dicyclopropanes exhibit distinctive spectra allowing for the deduction of the original ester structure nih.gov. Polycyclopropanes, on the other hand, yield complex spectra that are more difficult to interpret for locating the original double bonds nih.gov. Chemical derivatization, such as the use of picolinyl derivatives, has also been explored to facilitate the characterization of cyclopropane fatty acids by MS nih.govdntb.gov.ua.

Vibrational Spectroscopy (IR, Raman) in Cyclopropane Analysis

The high-resolution infrared spectrum of cyclopropane (C₃H₆) has been measured, identifying numerous absorption bands corresponding to fundamental, combination, and difference bands researchgate.net. Long pathlength spectra have aided in the identification and analysis of previously unstudied infrared-inactive and Raman/infrared-inactive vibrational states, including forbidden fundamental states researchgate.net.

Raman spectroscopy has also been applied to cyclopropane. Vibration-rotation spectra of perpendicular Raman bands have been obtained, allowing for the determination of molecular constants researchgate.net. Studies on the lattice vibrations of cyclopropane using IR and Raman spectroscopy have provided insights into its crystal structure aip.org. The infrared frequencies coinciding with Raman frequencies suggest a C₂ᵥ crystal class aip.org.

Computational methods, such as vibrational self-consistent field (VSCF), are used to compute vibrational spectra, including C-H stretching bands, for molecules like cyclopropane, and these computed spectra show good agreement with experimental data uci.edu. These studies help in the reliable assignment of vibrational modes to spectral peaks uci.edu.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional structure of molecules, including the absolute configuration of chiral cyclopropane derivatives. This method requires crystalline samples of the compound.

Single crystal X-ray diffraction studies have been used to determine the structures and absolute configurations of cyclopropane-containing marine steroids rsc.orgrsc.org. This involves analyzing the diffraction pattern produced by X-rays passing through a crystal, which allows for the mapping of electron density and thus the positions of atoms.

For compounds that are difficult to crystallize, co-crystallization techniques can be employed. For example, co-crystallization of racemic mixtures of propargyl cyclopropanes with a suitable co-former has allowed for the determination of their diastereomeric configuration and absolute configuration via X-ray crystallography thieme-connect.com. This approach has been successful in unambiguously identifying cis- or trans-isomers thieme-connect.com.

Academic Research Perspectives and Applications of Cyclopren and Cyclopropane Chemistry

Applications in Entomology and Insect Physiology Research

Cyclopren as a Tool in Juvenile Hormone Research

This compound, a synthetic compound, serves as a significant tool in entomological research, specifically in the study of juvenile hormones (JHs). nih.gov JHs are a group of sesquiterpenoids, produced by the corpora allata glands, that play crucial roles in regulating insect development, metamorphosis, and reproduction. mdpi.comyoutube.com The fundamental role of JH is to maintain the larval or juvenile state, preventing the transition to the pupal and adult stages during molting. youtube.comnih.gov

In research, directly studying the effects of endogenous JHs can be challenging due to their lipophilic nature and low physiological concentrations. mdpi.com Therefore, synthetic analogs like this compound and methoprene (B1676399) are invaluable. nih.govmdpi.com These mimics allow researchers to experimentally elevate JH titers in insects, thereby elucidating the hormone's function in various physiological processes. mdpi.com By applying these analogs, scientists can observe the consequences of sustained JH signaling, such as the prevention of metamorphosis and the regulation of reproductive processes. youtube.comnih.gov A Polish study specifically tested the biological activity of this compound as a juvenile hormone on various Diptera species, highlighting its use as an insecticide and a research compound. nih.gov The development of such synthetic juvenoids provides powerful tools for investigating the complex endocrine control of insect life cycles. nih.gov

Disruption of Insect Development and Reproduction Mechanisms

The primary mechanism through which this compound and other juvenile hormone analogs affect insects is by disrupting the normal course of development and reproduction. nih.govnih.gov In immature insects, the presence of JH ensures that a molt results in a larger larva, while a decrease in JH titer is necessary to initiate metamorphosis to the pupal and then adult stage. youtube.com By mimicking the action of natural JH, this compound interferes with this hormonal balance. nih.gov Application of a JH analog during the final larval stage, when natural JH levels should be low, prevents the insect from successfully metamorphosing, often resulting in the formation of non-viable larval-pupal intermediates or the failure to emerge as a functional adult. youtube.com This disruption of metamorphosis is a key strategy for insect growth regulators. youtube.com

In adult insects, JHs are typically required for reproductive maturation, particularly for vitellogenesis (yolk production) and oogenesis (egg development) in females. youtube.comnih.govplos.org However, the continuous and unnatural presence of a potent JH mimic can also disrupt reproductive physiology. Studies on various insects have shown that disrupting normal hormonal signaling can negatively impact mating behavior, ovary development, fecundity (the number of eggs produced), and the viability of the eggs laid. plos.orgnih.govnih.gov For example, research on the Asian corn borer and the fall armyworm demonstrated that treatment with insecticidal compounds that disrupt hormonal or other physiological pathways can lead to reduced mating rates, smaller ovaries, and fewer, less viable eggs. nih.govnih.gov The disruption of these critical life-stage transitions and reproductive functions makes JH analogs effective tools for population control research. nih.gov

Exploration in Integrated Pest Management Strategies (Research Context)

In the research context of Integrated Pest Management (IPM), juvenile hormone analogs like this compound represent a class of "biorational" insecticides. nih.govresearchgate.net IPM strategies aim to manage pests using methods that are effective, economically viable, and environmentally conscious. Biorational pesticides are valued within this framework because they target biological processes specific to pests, such as molting and metamorphosis, and are often more selective than broad-spectrum neurotoxic insecticides. nih.govnih.gov

Research into JH mimics focuses on their potential to control pest populations by acting as insect growth regulators (IGRs). youtube.com The primary advantage explored in a research setting is their ability to prevent the emergence of reproductive adults from larval populations, thereby suppressing future generations. youtube.comnih.gov This approach is particularly studied for its utility against pests like mosquitoes and fleas, where preventing adult emergence is a critical control point. youtube.com Furthermore, research investigates the sublethal effects of these compounds, which can significantly reduce the reproductive capacity of pest populations that survive initial exposure. nih.govnih.gov Studies have shown that exposure to sublethal doses of certain insecticidal compounds can lead to decreased larval and pupal weight, reduced emergence and mating rates, and lower fecundity. nih.govnih.gov The development of such species-specific compounds is a key goal in IPM research, aiming for precisely targeted and sustainable pest control. nih.gov

Occurrence and Role of Cyclopropane (B1198618) Motifs in Diverse Natural Products Research

The cyclopropane ring, the structural motif found in this compound, is a fascinating and significant feature in the study of natural products. marquette.edubohrium.com Despite its high ring strain, this three-membered carbocyclic ring is found in a wide array of naturally occurring compounds, including terpenes, alkaloids, steroids, fatty acids, and unusual amino acids. marquette.edubohrium.comrsc.org The presence of the cyclopropane moiety often imparts unique chemical properties and significant biological activities to the molecule. researchgate.netrsc.org

Research has shown that natural products containing cyclopropane rings exhibit a versatile range of biological effects, including antimicrobial, antiviral, insecticidal, herbicidal, and antitumor activities. researchgate.netresearchgate.netunl.pt The rigid, three-dimensional structure of the cyclopropane ring makes it a valuable component for designing molecules with specific shapes and orientations of functional groups. marquette.edunih.gov This structural rigidity is a privileged motif in medicinal chemistry and agrochemical research. researchgate.net Scientists study the biosynthesis of these compounds to understand how nature constructs this strained ring, with enzymes known as cyclopropanases playing a key role. rsc.org Understanding these natural synthetic pathways can provide insights for developing new synthetic methods and novel bioactive compounds. bohrium.comrsc.org

Table 1: Examples of Natural Product Classes Containing Cyclopropane Motifs and Their Studied Biological Activities

Natural Product ClassExamples of Biological Activities in ResearchSource Citations
TerpenoidsInsecticidal, Cytotoxic, Antiviral marquette.edubohrium.comresearchgate.net
Fatty Acid MetabolitesAntibacterial, Antifungal, Plant Stress Response marquette.eduresearchgate.netnih.gov
AlkaloidsCytotoxic, Immunosuppressive bohrium.comresearchgate.net
Amino AcidsNeurochemical Probes, Phytotoxins marquette.eduresearchgate.netunl.pt

Allelopathic Research Involving Cyclopropane-Containing Terpenes

Allelopathy is the biological phenomenon where one plant influences the growth, survival, and reproduction of other organisms by releasing biochemicals, known as allelochemicals, into the environment. nih.govmdpi.com Research in this area explores the potential of these natural compounds as environmentally benign herbicides. nih.govnih.gov Terpenes are a major class of allelochemicals, and some of these, like other natural products, contain cyclopropane rings. marquette.edunih.gov

While direct research linking this compound to allelopathy is not prominent, the broader study of cyclopropane-containing natural products includes their potential ecological roles. researchgate.net For instance, (+)-trans-chrysanthemic acid is a naturally occurring monoterpene with a cyclopropane ring that is a component of pyrethrin insecticides. ingentaconnect.com Research into plant extracts for weed control has identified terpenes as key active compounds. nih.gov Studies have demonstrated that volatile terpenes can inhibit seed germination and seedling growth of neighboring plants. nih.gov The investigation of allelochemicals focuses on isolating and characterizing these active compounds to understand their mode of action, which can involve inhibiting photosynthesis, disrupting cell membranes, or other physiological processes. mdpi.comnih.gov The unique structure of cyclopropane-containing terpenes makes them interesting subjects in the search for novel, natural herbicides. researchgate.netunl.pt

Potential in Plant Biotechnology and Weed Research

The study of cyclopropane-containing compounds extends into plant biotechnology and weed research, driven by their natural occurrence and bioactivity. researchgate.netfrontiersin.org A significant area of research is the biosynthesis of cyclopropane fatty acids (CPFAs) in the seed oils of certain plants, such as Litchi chinensis. nih.govresearchgate.net These CPFAs are valuable as potential industrial feedstocks for products like lubricants and coatings. researchgate.net Biotechnological research aims to understand the genetic and biochemical pathways of CPFA production to potentially engineer their synthesis in common crop plants, providing a renewable source for these useful chemicals. frontiersin.orgnih.govresearchgate.net

In weed research, cyclopropane derivatives are investigated for their herbicidal properties. researchgate.netunl.pt The compound (2-octylcycloprop-1-enyl)-octanoic acid, isolated from Sterculia foetida, has shown promise as a natural herbicide. researchgate.net Additionally, the cyclopropane-containing amino acid, 1-aminocyclopropane-1-carboxylic acid (ACC), is the immediate biosynthetic precursor to ethylene, a crucial plant hormone that regulates growth, development, fruit ripening, and stress responses. nih.govnih.gov Research has explored using ACC to enhance maize's resistance to both biotic and abiotic stressors, representing a biotechnological approach to improve crop resilience. nih.gov The allelopathic potential of plants that produce cyclopropane-containing compounds is also a subject of research for developing natural weed management strategies. researchgate.net

Future Directions and Emerging Research Areas in this compound and Cyclopropane Chemistry

The field of cyclopropane chemistry is in a constant state of evolution, driven by the quest for novel functionalities and more efficient, sustainable synthetic methodologies. While specific future research on the compound "this compound" is not extensively documented in publicly available literature, the broader trends in cyclopropane chemistry provide a roadmap for potential future investigations and applications. Emerging research areas are focused on expanding the synthetic toolkit, exploring new applications in materials science and biology, and leveraging computational tools for predictive chemistry.

A significant emerging area is the development of novel catalytic systems for cyclopropanation. While significant progress has been made with transition-metal catalysis, researchers are increasingly exploring the use of earth-abundant metals and metal-free catalytic systems to enhance the sustainability and cost-effectiveness of cyclopropane synthesis. researchgate.net Photocatalysis and electrochemistry are also gaining traction as powerful tools for generating and reacting radical intermediates, enabling new pathways for cyclopropanation under mild conditions. researchgate.netnih.gov These methods offer alternative selectivities compared to traditional approaches and open the door to the synthesis of previously inaccessible cyclopropane derivatives.

Another key future direction lies in the application of cyclopropanes beyond their established role in medicinal chemistry. The unique electronic properties and inherent ring strain of cyclopropanes make them attractive building blocks for functional materials. researchgate.net Research is anticipated to grow in the area of cyclopropane-containing polymers, where the three-membered ring can be used to tune material properties or as a reactive handle for post-polymerization modification. Furthermore, the development of cyclopropane-based probes for chemical biology is an expanding field, with applications in bioorthogonal chemistry and as reporters for biological processes. beilstein-journals.org

The synthesis of complex, polycyclic natural products containing cyclopropane motifs remains a significant challenge and a driver for innovation in synthetic methodology. nih.govrsc.org Future research will likely focus on developing more convergent and stereoselective strategies to access these intricate molecular architectures. This includes the design of novel cascade reactions that can rapidly build molecular complexity from simple starting materials.

Finally, the integration of computational chemistry and machine learning is set to play an increasingly important role in the future of cyclopropane chemistry. Theoretical calculations can provide valuable insights into reaction mechanisms, helping to rationalize observed selectivities and guide the design of new catalysts and reactions. Machine learning algorithms, trained on large datasets of reaction outcomes, have the potential to predict the success of new cyclopropanation reactions and optimize reaction conditions, thereby accelerating the discovery of new synthetic methods and novel cyclopropane-containing molecules.

Q & A

Basic: What experimental methodologies are recommended for synthesizing Cyclopren with high purity?

Methodological Answer:
this compound synthesis requires precise control of reaction conditions (e.g., temperature, solvent selection) to minimize byproducts. A validated protocol involves:

Stepwise purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization .

Analytical verification : Confirm purity via HPLC (≥95% purity threshold) and NMR spectroscopy (comparison with reference spectra) .

Batch consistency : Replicate synthesis across three independent batches to assess reproducibility .

Basic: How can researchers validate this compound’s structural identity in novel derivatives?

Methodological Answer:
Employ a multi-technique approach:

  • Spectroscopic analysis : Compare NMR (¹H, ¹³C, 2D-COSY) and FT-IR spectra with computational predictions (e.g., DFT simulations).
  • Mass spectrometry : Use high-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • Crystallography : X-ray diffraction for unambiguous structural elucidation (if crystalline derivatives are obtainable) .

Advanced: How should researchers address contradictions in this compound’s reported pharmacological efficacy across studies?

Methodological Answer:
Resolve discrepancies through:

Meta-analysis : Systematically review in vitro/in vivo studies, noting variables like dosage, model organisms, and endpoints .

Experimental replication : Design studies replicating conflicting protocols under controlled conditions (e.g., standardized cell lines or animal models) .

Mechanistic studies : Use molecular docking or CRISPR-edited cell lines to isolate target interactions and pathway-specific effects .

Advanced: What statistical frameworks are optimal for analyzing this compound’s dose-response relationships in complex biological systems?

Methodological Answer:
For non-linear or multi-variable datasets:

  • Hill Equation : Fit sigmoidal dose-response curves (parameters: EC₅₀, Hill coefficient) .
  • Mixed-effects models : Account for inter-subject variability in longitudinal studies (e.g., repeated-measures ANOVA) .
  • Machine learning : Apply random forest or neural networks to identify non-linear predictors of efficacy .

Basic: What criteria should guide the selection of solvent systems for this compound solubility studies?

Methodological Answer:
Prioritize physiologically relevant solvents:

PBS (pH 7.4) : Simulates blood solubility; use sonication or co-solvents (e.g., DMSO ≤0.1%) for hydrophobic compounds .

Partition coefficient (LogP) : Estimate via shake-flask method or computational tools (e.g., ChemAxon) to predict lipid/water distribution .

Advanced: How can researchers ensure reproducibility in this compound’s in vivo pharmacokinetic studies?

Methodological Answer:
Minimize variability through:

Strain standardization : Use isogenic animal models (e.g., C57BL/6 mice) .

Dosing protocols : Administer via calibrated IV/oral routes with controlled fasting periods .

Bioanalytical validation : Quantify plasma concentrations via LC-MS/MS with internal standards (e.g., deuterated analogs) .

Basic: What are the best practices for storing this compound to prevent degradation?

Methodological Answer:

  • Temperature : Store at -20°C in airtight, light-resistant vials .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced: How to design a study investigating this compound’s off-target effects in human cell lines?

Methodological Answer:

Genome-wide screening : Use CRISPR-Cas9 knockout libraries to identify susceptibility genes .

Proteomic profiling : Perform LC-MS/MS-based interactome analysis post-treatment .

Pathway enrichment : Apply bioinformatics tools (e.g., STRING, KEGG) to map off-target pathways .

Basic: Which in vitro assays are most reliable for preliminary assessment of this compound’s bioactivity?

Methodological Answer:

  • Cell viability : MTT assay (IC₅₀ determination) .
  • Enzyme inhibition : Fluorescence-based kinetic assays (e.g., NADPH depletion for oxidoreductases) .

Advanced: What strategies can resolve discrepancies between computational predictions and experimental data for this compound’s binding affinity?

Methodological Answer:

Force field refinement : Re-parameterize molecular dynamics simulations using experimental ΔG values .

Cryo-EM or SPR : Validate binding kinetics with surface plasmon resonance or structural biology techniques .

Free energy calculations : Use MM-PBSA/GBSA to improve affinity predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.